A Technical Guide to 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Applications
A Technical Guide to 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Applications
Executive Summary: This document provides a comprehensive technical overview of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound belonging to the dihydroquinolinone class. The dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This guide, intended for researchers and drug development professionals, details the molecule's chemical structure, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and robust analytical characterization methods. Furthermore, it explores its primary role as a valuable synthetic intermediate and the potential therapeutic applications of its derivatives, which span oncology, neurology, and infectious diseases.[2][3]
Introduction to a Versatile Heterocyclic Scaffold
The Dihydroquinolin-2(1H)-one Core: A Privileged Structure
The 3,4-dihydroquinolin-2(1H)-one skeleton is a nitrogen-containing heterocyclic motif of significant interest in pharmaceutical sciences.[1] Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to functionalization at multiple positions, allowing for the fine-tuning of steric and electronic properties to achieve desired interactions with biological targets. Compounds incorporating this core have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and neuroprotective effects, making them a cornerstone in modern drug discovery programs.[1][2][4]
Profile of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 676116-21-5) is a specific derivative within this important class.[3] Its structure is characterized by three key features:
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A chlorine atom at the C8 position of the aromatic ring, which significantly modulates the electronic nature of the ring and can serve as a handle for further synthetic transformations (e.g., cross-coupling reactions).
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Gem-dimethyl groups at the C4 position, which introduce steric bulk and lock the conformation of the saturated ring, potentially enhancing binding affinity to target proteins by reducing the entropic penalty of binding.
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A lactam (cyclic amide) moiety, which provides hydrogen bond donor (N-H) and acceptor (C=O) sites crucial for molecular recognition.
Primarily utilized as a chemical intermediate, this compound is a building block for the synthesis of more complex pharmaceutical agents.[3]
Physicochemical Properties and Structural Elucidation
Core Chemical Structure
The structural representation of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is depicted below, illustrating the arrangement of its constituent atoms and functional groups.
Caption: Chemical structure of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Key Physicochemical Data
The fundamental properties of the title compound are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 676116-21-5 | [3][5] |
| Molecular Formula | C₁₁H₁₂ClNO | [3] |
| Molecular Weight | 209.67 g/mol | [3] |
| Appearance | White solid (predicted) | [3] |
| Purity | ≥97% (typical commercial grade) | [5] |
Synthesis and Mechanistic Insights
While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical pathway can be designed based on well-established methodologies for constructing the dihydroquinolinone core.[2][6] The most field-proven approach involves an intramolecular Friedel-Crafts-type cyclization of an N-aryl-3,3-dimethylacrylamide precursor.
Proposed Synthetic Protocol
The synthesis is envisioned as a two-step process starting from commercially available 2-chloroaniline.
Caption: Proposed two-step synthesis workflow.
Step 1: Synthesis of N-(2-chlorophenyl)-3,3-dimethylacrylamide
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To a stirred solution of 2-chloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate, which can be purified by recrystallization or column chromatography.
Causality: The use of a non-nucleophilic base is critical to scavenge the HCl byproduct without competing with the aniline nucleophile. The aqueous workup removes the base hydrochloride salt and any unreacted starting materials.
Step 2: Intramolecular Friedel-Crafts Cyclization
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Add the N-(2-chlorophenyl)-3,3-dimethylacrylamide intermediate (1.0 eq) to polyphosphoric acid (PPA) (10-20 eq by weight) at room temperature.
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Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours.
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Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
The resulting precipitate is the crude product. Collect it by vacuum filtration.
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Wash the solid thoroughly with water until the filtrate is neutral.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
Causality: PPA serves as both the solvent and a potent Lewis acid catalyst. It protonates the amide carbonyl, activating the aromatic ring for the intramolecular electrophilic attack that forms the new six-membered ring. The high temperature provides the necessary activation energy for this cyclization.
Mechanistic Rationale
The key ring-forming step is a classic electrophilic aromatic substitution. The mechanism is self-validating as it follows fundamental principles of physical organic chemistry.
Caption: Key mechanistic steps of the Friedel-Crafts cyclization.
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Activation: The Lewis acid (PPA) coordinates to or protonates the carbonyl oxygen of the amide, enhancing the electrophilicity of the adjacent carbon atom involved in the double bond.
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Cyclization: The electron-rich ortho-position of the chlorophenyl ring attacks the electrophilic carbon in an intramolecular fashion, forming a C-C bond and a resonance-stabilized cationic intermediate (sigma complex).
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Rearomatization: A proton is eliminated from the site of attack, restoring the aromaticity of the benzene ring and yielding the final dihydroquinolinone product.
Analytical Characterization and Validation
A suite of standard analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.
Spectroscopic and Chromatographic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR should show distinct signals for the aromatic protons, the C3 methylene protons, the C4 gem-dimethyl protons, and the N-H proton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. The mass spectrum should show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
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Infrared (IR) Spectroscopy: IR analysis will confirm the presence of key functional groups, notably the strong C=O stretch of the lactam (approx. 1660-1690 cm⁻¹) and the N-H stretch (approx. 3200-3400 cm⁻¹).
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, typically aiming for >98% for research and development purposes.
Hypothetical Spectroscopic Data
Based on the structure, the following characteristic NMR shifts can be predicted.
| Proton (¹H) Signal | Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | 7.2 - 7.6 | m | 3H | C5-H, C6-H, C7-H |
| Amide | 8.0 - 9.5 | br s | 1H | N1-H |
| Methylene | ~2.5 | s | 2H | C3-H₂ |
| Methyl | ~1.3 | s | 6H | C4-(CH₃)₂ |
| Carbon (¹³C) Signal | Predicted Shift (δ, ppm) | Assignment |
| Carbonyl | ~170 | C2 (C=O) |
| Aromatic | 115 - 145 | 6 signals |
| Quaternary | ~35 | C4 |
| Methylene | ~45 | C3 |
| Methyl | ~28 | C4-(CH₃)₂ |
Applications in Drug Discovery and Development
Role as a Key Synthetic Intermediate
8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is primarily valuable as an intermediate for constructing more elaborate molecules.[3] Its functional handles allow for diverse synthetic elaborations.
Caption: Synthetic utility workflow from the core intermediate to potential APIs.
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N1-Functionalization: The lactam nitrogen can be alkylated or arylated to introduce side chains designed to interact with specific pockets in a biological target.
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C8-Functionalization: The chlorine atom can be substituted via various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the attachment of diverse aryl, vinyl, or alkynyl groups.
Potential Pharmacological Significance
While this specific compound is not marketed as a drug, its structural class is associated with significant biological activities. Derivatives of dihydroquinolinones are being investigated for:
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Antitumor Applications: As inhibitors of key signaling pathways in cancer, such as VEGFR2.[2][3]
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Antiviral Activity: As non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[7]
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Neurodegenerative Diseases: For potential applications in the treatment of conditions like Alzheimer's disease.[3][4]
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Antimalarial Drugs: Serving as key components in the development of new treatments against malaria.[3]
The unique substitution pattern of 8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one makes it a compelling starting point for generating libraries of novel compounds to be screened for these and other therapeutic activities.
Conclusion
8-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one represents a well-defined and strategically important chemical entity. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by standard analytical methods. As a functionalized derivative of the medicinally privileged dihydroquinolinone scaffold, its primary value lies in its role as a versatile intermediate for the synthesis of next-generation therapeutics. The strategic placement of its chloro and gem-dimethyl substituents provides a unique platform for exploration by medicinal chemists aiming to develop novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
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- Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of aripiprazole.
- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ACS Publications. [Link]
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- Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitors. ChemRxiv. [Link]
- Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. ResearchGate. [Link]
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